

Application Note: Preparation and Storage of Dimethylamiloride (DMA) Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylamiloride*

Cat. No.: *B075135*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and storage of **Dimethylamiloride** (DMA) stock solutions for research applications. **Dimethylamiloride** is a potent inhibitor of the Na^+/H^+ exchanger (NHE), making it a valuable tool for studying ion transport, intracellular pH regulation, and related cellular processes. Adherence to proper preparation and storage protocols is critical for ensuring the stability and efficacy of DMA in experimental settings, thereby guaranteeing reproducible results.

Introduction

Dimethylamiloride (DMA), a derivative of the diuretic amiloride, is a selective inhibitor of the sodium-hydrogen exchanger (NHE) family of membrane proteins.^[1] These exchangers are crucial for maintaining intracellular pH and sodium balance in various cell types.^[1] By blocking NHE, DMA leads to intracellular acidification. Its inhibitory activity is most potent against the NHE1 isoform, with a Ki value of 0.02 μM .^[1] Due to its role in fundamental cellular processes, DMA is widely used in studies related to cardiovascular physiology, oncology, and neuroscience.

Accurate and consistent preparation of DMA stock solutions is fundamental to achieving reliable and reproducible experimental outcomes. This application note outlines the necessary

materials, provides step-by-step protocols for preparation, and details the optimal storage conditions to maintain the integrity of DMA solutions.

Physicochemical Properties and Solubility

The following tables summarize the key properties of **Dimethylamiloride** hydrochloride.

Table 1: Physical and Chemical Properties of **Dimethylamiloride** Hydrochloride

Property	Value	Reference
CAS Number	2235-97-4	[1]
Molecular Formula	C ₈ H ₁₂ ClN ₇ O • HCl	[1]
Molecular Weight	294.14 g/mol	
Form	Solid	
Purity	>97%	

Table 2: Solubility of **Dimethylamiloride** Hydrochloride

Solvent	Solubility	Reference
DMSO	Up to 30 mg/mL	[1]
DMF	Up to 30 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]
DMSO (alternative)	Up to 10 mM	

Recommended Storage Conditions

Proper storage is crucial to prevent degradation of both the solid compound and its solutions.

Table 3: Recommended Storage Conditions for **Dimethylamiloride**

Form	Temperature	Duration	Special Conditions	Reference
Solid Powder	-20°C	≥ 4 years	Store in the dark, desiccate	[1]
Stock Solution in DMSO	-80°C	Up to 6 months	Avoid repeated freeze-thaw cycles	[2][3]
Stock Solution in DMSO	-20°C	Up to 1 month	Avoid repeated freeze-thaw cycles	[2][3]

Experimental Protocols

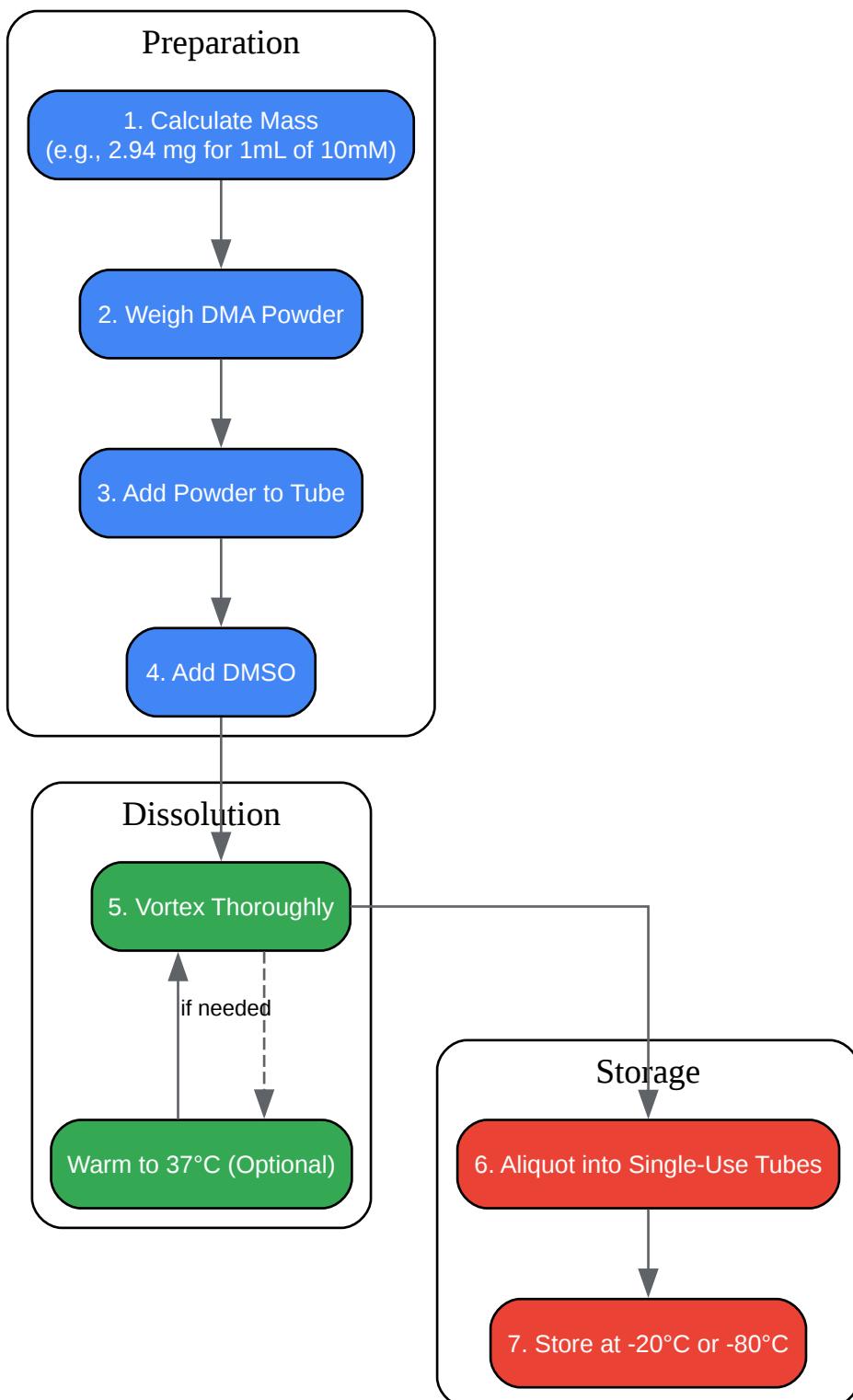
Materials and Equipment

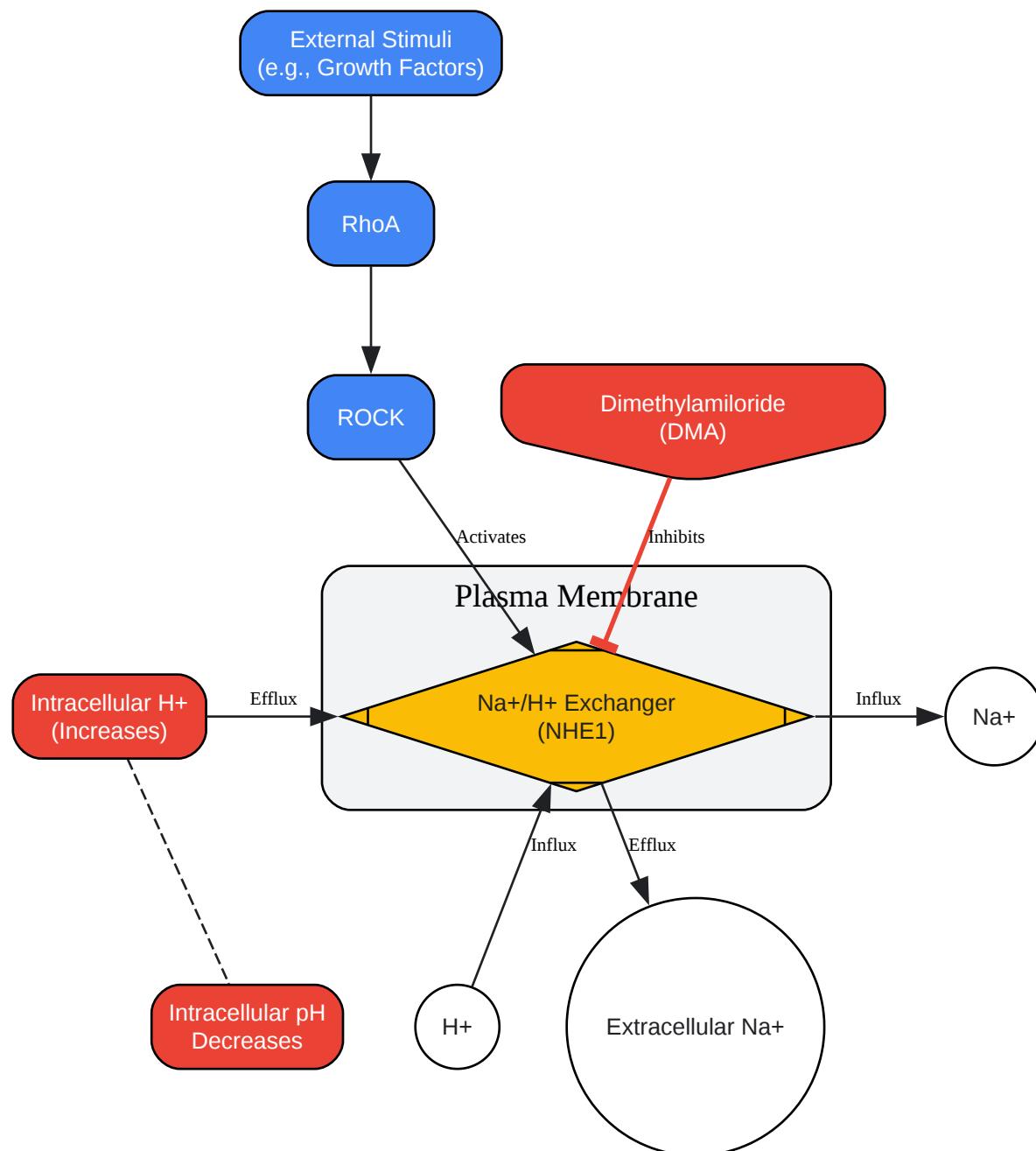
- **Dimethylamiloride** hydrochloride (solid powder)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber-colored microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Calibrated micropipettes and sterile, DNase/RNase-free tips
- Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Protocol for Preparing a 10 mM DMA Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

- Pre-Weighing Preparation: Allow the container of **Dimethylamiloride** hydrochloride powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Calculation: Determine the mass of DMA hydrochloride required.
 - Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 294.14 g/mol x 1000 mg/g
 - Mass (mg) = 2.94 mg
- Weighing: Carefully weigh 2.94 mg of **Dimethylamiloride** hydrochloride powder using an analytical balance.
- Dissolution:
 - Add the weighed powder to a sterile amber microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO to the tube.
 - Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If solubility is an issue, the tube can be gently warmed to 37°C and vortexed again.[3]
- Aliquoting and Storage:
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes. [2]
 - Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]


Protocol for Preparing Working Solutions


- Thawing: Thaw a single aliquot of the 10 mM DMA stock solution at room temperature.

- Dilution: Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
 - Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.
- DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.^{[2][4]} A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

Diagrams and Workflows

Experimental Workflow: Stock Solution Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. glpbio.com [glpbio.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Preparation and Storage of Dimethylamiloride (DMA) Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075135#dimethylamiloride-stock-solution-preparation-and-storage-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com